Alanylphenylalanine

描述

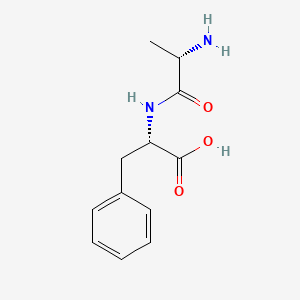

DL-alanyl-DL-phenylalanine is a dipeptide.

作用机制

Target of Action

Ala-Phe, also known as Alanylphenylalanine or L-Alanyl-L-phenylalanine, is a dipeptide that has been found to exhibit inhibitory activity against certain enzymes. One of its primary targets is the Angiotensin-I-converting enzyme (ACE), a key enzyme involved in the regulation of blood pressure .

Pharmacokinetics

Similar dipeptides have been shown to exhibit acceptable bioavailability properties

Result of Action

The primary molecular effect of Ala-Phe’s action is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a reduction in blood pressure. At the cellular level, this can help to prevent hypertension and associated conditions.

Action Environment

The action of Ala-Phe can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the stability and efficacy of Ala-Phe. In a hydrophobic, water-filled nanopore environment, the interactions between Ala-Phe and other amino acids are substantially altered compared to bulk water

生物活性

Alanylphenylalanine, also known as L-Alanyl-L-phenylalanine, is a dipeptide composed of the amino acids alanine and phenylalanine. This compound has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

This compound is a non-cyclic dipeptide that exhibits unique structural properties due to the presence of both hydrophobic and polar amino acids. The molecular formula is with a molecular weight of approximately 236 g/mol. Its structure allows for interactions with various biological targets, influencing its biological activity.

Biological Activities

This compound has been implicated in several biological processes and mechanisms:

- Anti-infection Activity : Research indicates that this compound exhibits anti-infection properties against various pathogens, including viruses (like HIV and influenza), bacteria, and fungi. Its mechanism may involve interference with viral replication and bacterial growth .

- Cell Signaling Pathways : The compound has been shown to influence several key signaling pathways, including:

- Immunomodulatory Effects : this compound may modulate immune responses by affecting cytokine release and immune cell activation, which could have implications for inflammatory diseases .

- Neuronal Signaling : It has been noted for its potential role in neuronal signaling, possibly influencing neurotransmitter systems such as GABAergic and adrenergic pathways .

Case Studies

- Intestinal Absorption Study : A study conducted on rats examined the intestinal absorption rates of stereoisomers of this compound. Results indicated that different stereoisomers exhibited varying absorption efficiencies, which could impact their bioavailability and therapeutic efficacy .

- Binding Affinity with Beta-Cyclodextrin : Research focused on the binding constants of this compound with beta-cyclodextrin in the presence of urea demonstrated significant interactions that could enhance the stability and solubility of the dipeptide in pharmaceutical formulations .

- Thermal Stability Investigation : A study explored the thermal cyclization of linear this compound under controlled conditions, revealing that temperature-induced cyclization could enhance the stability of the dipeptide, potentially leading to novel applications in drug development .

Data Table: Biological Activities of this compound

科学研究应用

Medicinal Chemistry

Antitumor Activity

Research has demonstrated that copper complexes of Alanylphenylalanine exhibit significant cytotoxic effects against breast cancer cells. In a study involving metastatic breast adenocarcinoma models (MDA-MB-231, MCF-7, and 4T1), both Cu-Ala-Phe and Cu-Phe-Ala complexes showed similar efficacy in reducing tumor cell viability while displaying lower toxicity to non-tumor cells compared to conventional chemotherapeutics like Cisplatin .

Chlorination Reactions

this compound has been utilized in chlorination studies to investigate the formation of chlorinated products under physiological conditions (pH 7.0). The findings from these experiments provide insights into the reactivity of dipeptides and their potential implications in biological systems .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been employed in studies aimed at identifying angiotensin-converting enzyme (ACE) inhibitory peptides. A high-performance liquid chromatography (HPLC) method was developed for the simultaneous determination of antihypertensive peptides, including this compound, highlighting its relevance in cardiovascular research .

Peptide Transport Mechanisms

The transport properties of this compound have been investigated using spectrophotometric assays. These studies aim to understand the mechanisms underlying peptide transport across cellular membranes, which is crucial for drug delivery systems .

Material Science

Nanomaterial Synthesis

The cyclization of this compound under specific thermal conditions has been studied for its potential to create stable cyclic structures. This process not only enhances the stability of dipeptides but also opens avenues for the development of novel nanomaterials with tailored properties for various applications .

Data Tables

Case Studies

-

Cytotoxicity Study of Copper Dipeptide Complexes

A comprehensive study assessed the effects of Cu-Ala-Phe on various breast cancer cell lines. Results indicated a strong cytotoxic effect with reduced toxicity towards normal cells, suggesting potential for targeted cancer therapies. -

Chlorination Reaction Analysis

In a controlled environment, this compound was chlorinated to assess product formation at neutral pH. The study provided valuable data on the reactivity of dipeptides, which could inform future biochemical applications. -

Peptide Transport Evaluation

Utilizing chromogenic peptide mimetics, researchers evaluated the transport patterns of this compound across different cell types. The results indicated significant differences in transport efficiency, which may impact drug formulation strategies.

属性

IUPAC Name |

2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNVYXHOSHNURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941963 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |

| Record name | Alanylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Alanyl-DL-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC339933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-L-alanyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。